N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). This reaction leads to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . The reaction conditions often include the use of solvents such as ethyl acetate and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in pyrazole chemistry, where substituents on the ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Fluoroimidazoles: Used in various therapeutic applications, including as antifungal agents.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups can enhance its stability, reactivity, and potential biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2;/h6,13H,5H2,1-4H3;1H |
InChI Key |
IGRLEQOESMEXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
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